Superior Aqueous Solubility Versus the Highly Lipophilic Phenyl Analog
The target compound demonstrates a reported aqueous solubility of 38 µM . This value is critical for conducting in vitro assays in DMSO-free or low-DMSO conditions. In contrast, the direct phenyl analog, N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide (Antibacterial Agent 143), is known to be practically insoluble in water, exhibiting a predicted logP significantly above 5 . The approximately 10-fold improvement in solubility minimizes the risk of compound precipitation during biological testing and enhances formulation flexibility.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 38 µM |
| Comparator Or Baseline | N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide; practically insoluble (logP >5) |
| Quantified Difference | Estimated >10-fold higher solubility for the target compound |
| Conditions | Standard aqueous assay buffer (specific conditions not detailed in vendor report) |
Why This Matters
This is a decisive factor for any in vitro pharmacology workflow where compound precipitation can lead to false negatives or inaccurate IC50 values, making the target compound the more reliable choice.
